molecular formula C12H13Cl2N3O B8446512 5,7-Dichloro-2-(4-methylpiperazino)benzoxazole

5,7-Dichloro-2-(4-methylpiperazino)benzoxazole

Cat. No. B8446512
M. Wt: 286.15 g/mol
InChI Key: BXSDBPTYHNIXDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Dichloro-2-(4-methylpiperazino)benzoxazole is a useful research compound. Its molecular formula is C12H13Cl2N3O and its molecular weight is 286.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,7-Dichloro-2-(4-methylpiperazino)benzoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,7-Dichloro-2-(4-methylpiperazino)benzoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H13Cl2N3O

Molecular Weight

286.15 g/mol

IUPAC Name

5,7-dichloro-2-(4-methylpiperazin-1-yl)-1,3-benzoxazole

InChI

InChI=1S/C12H13Cl2N3O/c1-16-2-4-17(5-3-16)12-15-10-7-8(13)6-9(14)11(10)18-12/h6-7H,2-5H2,1H3

InChI Key

BXSDBPTYHNIXDV-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(O2)C(=CC(=C3)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Phosphorus pentachloride (454 mg) was dissolved in anhydrous toluene (6 ml), the resulting solution was mixed with 2-mercapto-5,7-dichlorobenzoxazole (400 mg) which has been obtained in the same manner as described in Reference Example 1, and the mixture was then stirred with heating at 100° C. for 2 hours. With cooling in an ice bath, to this was added dropwise N-methylpiperazine (2.0 ml). After 20 minutes of stirring, the thus obtained mixture was extracted with ethyl acetate, and the organic layer was washed with saturated sodium bicarbonate aqueous solution and saturated brine in that order. After drying with magnesium sulfate, the solvent was evaporated under a reduced pressure, and the resulting residue was purified by a silica gel column chromatography (methylene chloride:methanol=10:1) to obtain the title compound 2-(4-methyl-1-piperazinyl)-5,7-dichlorobenzoxazole (89.9 mg).
Quantity
454 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-(4-Methyl-1-piperazinyl)-5,7-dichlorobenzoxazole Phosphorus pentachloride (454 mg) was dissolved in anhydrous toluene (6 ml), the resulting solution was mixed with 2-mercapto-5,7-dichlorobenzoxazole (400 mg) which has been obtained in the same manner as described in Reference Example 1, and the mixture was then stirred with heating at 100° C. for 2 hours. With cooling in an ice bath, to this was added dropwise N-methylpiperazine (2.0 ml). After 20 minutes of stirring, the thus obtained mixture was extracted with ethyl acetate, and the organic layer was washed with saturated sodium bicarbonate aqueous solution and saturated brine in that order. After drying with magnesium sulfate, the solvent was evaporated under a reduced pressure, and the resulting residue was purified by a silica gel column chromatography (methylene chloride:methanol=10:1) to obtain the title compound 2-(4-methyl-1-piperazinyl)-5,7-dichlorobenzoxazole (89.9 mg).
Name
2-(4-Methyl-1-piperazinyl)-5,7-dichlorobenzoxazole Phosphorus pentachloride
Quantity
454 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step Two

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